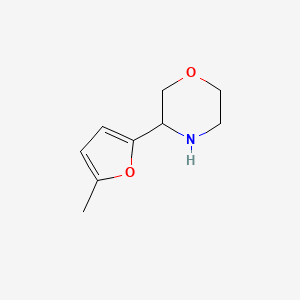
3-(5-Méthylfuran-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Methylfuran-2-yl)morpholine is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Methylfuran-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Methylfuran-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur le Cancer
Le composé a été utilisé dans le développement de nouvelles chalcones qui peuvent être utiles dans le traitement du cancer du poumon . L'effet cytotoxique de ces chalcones contre la lignée cellulaire du cancer du poumon (A549) a été détecté à l'aide du test MTT . Cela suggère que « 3-(5-Méthylfuran-2-yl)morpholine » pourrait être un candidat potentiel pour la recherche sur le cancer, en particulier dans le développement de nouveaux agents thérapeutiques.
Photopolymérisation
Le composé a été utilisé comme photoinitiateur haute performance pour la photopolymérisation radicalaire (FRP) de fonctions méth(acrylate) sous irradiation de lumière visible . Ces composés ont montré une très haute capacité d'initiation et de très bons profils de polymérisation . Cela suggère que « this compound » pourrait être utilisé dans le développement de nouvelles méthodes de synthèse de polymères à faible coût, respectueuses de l'environnement et économes en énergie.
Impression 3D
Le composé a été testé dans des expériences d'écriture laser directe (impression 3D) . De nouveaux motifs 3D ont été obtenus à l'air libre en utilisant différents systèmes photoinitiateurs basés sur le composé . Cela suggère que « this compound » pourrait être utilisé dans le développement de nouveaux matériaux pour l'impression 3D.
Synthèse de Photocomposites
Le composé a été utilisé dans la synthèse de photocomposites à base de fibre de verre ou de fibre de carbone . Cela suggère que « this compound » pourrait être utilisé dans le développement de nouveaux matériaux composites aux propriétés améliorées.
Réactions catalysées par les métaux
Le composé a été évalué pour son application potentielle en tant que ligand dans les réactions catalysées par les métaux . Cela suggère que « this compound » pourrait être utilisé dans le développement de nouveaux catalyseurs pour diverses réactions chimiques.
Expériences de Recherche Scientifique
Le composé est utilisé pour des expériences de recherche scientifique . Cela suggère que « this compound » pourrait être utilisé dans un large éventail d'applications de recherche scientifique.
Mécanisme D'action
Target of Action
Compounds like “3-(5-Methylfuran-2-yl)morpholine” often target proteins or enzymes in the body, altering their function. The specific target would depend on the exact structure of the compound and its chemical properties .
Mode of Action
The compound might bind to its target, causing a conformational change that alters the target’s function. This could inhibit or enhance the target’s activity .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme that plays a key role in a metabolic pathway, thereby altering the pathway’s output .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption might be influenced by its solubility, and its distribution might be affected by its size and polarity .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a certain metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propriétés
IUPAC Name |
3-(5-methylfuran-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-2-3-9(12-7)8-6-11-5-4-10-8/h2-3,8,10H,4-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDCVIFDYRXZEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2COCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
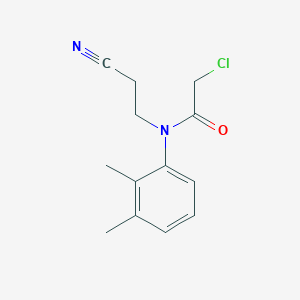
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)
![4-[2-(Methylamino)ethoxy]phenol hydrochloride](/img/structure/B1463989.png)
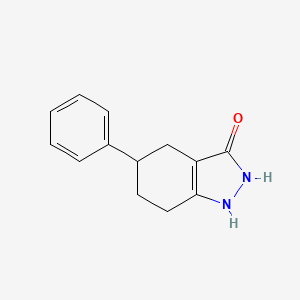
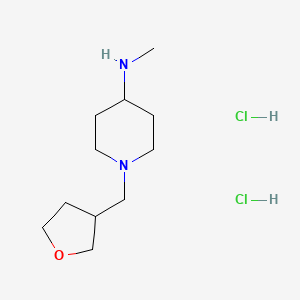

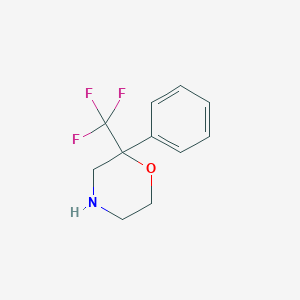

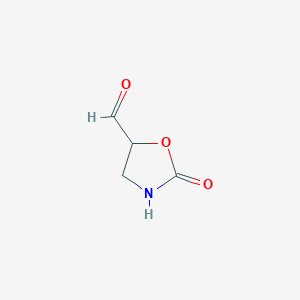

![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)
![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)
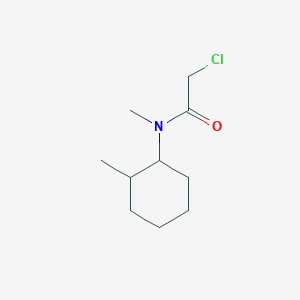
![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)
